2,4,6-trichloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide
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Overview
Description
2,4,6-Trichloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trichloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide typically involves the reaction of 2,4,6-trichlorobenzenesulfonyl chloride with 1,5,6-trimethyl-1H-1,3-benzimidazole under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or 1,4-dioxane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation and Reduction: The benzimidazole moiety can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary amines, thiols, or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be employed, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific nucleophile or redox agent used. For example, substitution with an amine would yield a corresponding sulfonamide derivative, while oxidation might lead to the formation of sulfone compounds .
Scientific Research Applications
2,4,6-Trichloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6-trichloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . Additionally, its ability to interact with cell membranes can lead to changes in membrane permeability and function .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of herbicides and other agrochemicals.
2,4,6-Trichlorobenzenesulfonyl Chloride: A precursor in the synthesis of various sulfonamide compounds.
Uniqueness
2,4,6-Trichloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide is unique due to its combination of a highly reactive sulfonamide group and a benzimidazole moiety, which imparts specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2,4,6-trichloro-N-(1,5,6-trimethylbenzimidazol-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3N3O2S/c1-8-4-13-15(20-7-22(13)3)14(9(8)2)21-25(23,24)16-11(18)5-10(17)6-12(16)19/h4-7,21H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRLQGBUKSBXGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=C(C=C(C=C3Cl)Cl)Cl)N=CN2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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